Ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate belongs to the class of oxadiazoles and pyridines, which are known for their biological activity and potential therapeutic applications. It is often studied for its antimicrobial and anticancer properties, making it a compound of interest in pharmaceutical research .
The synthesis of ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate can be achieved through various methods. One notable approach involves the cyclization of suitable precursors under specific reaction conditions:
The molecular structure of ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate can be described as follows:
The structural representation can be denoted using SMILES notation as follows: CCOC(=O)C1=C(N)C2=NON=C2N=C1C
, which illustrates the connectivity between atoms in the molecule .
Ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate can undergo several chemical reactions:
Common reagents used in these reactions include hydrohalic acids (e.g., hydrochloric acid), organic acids (e.g., acetic acid), and various electrophiles depending on the desired transformation .
The mechanism of action for ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate is not fully elucidated but can be inferred based on its structural features:
Research continues to explore these interactions to better understand its potential therapeutic applications .
The physical and chemical properties of ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate include:
These properties make it suitable for various applications in chemical synthesis and biological studies .
Ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate has several scientific applications:
The [1,2,5]oxadiazolo[3,4-b]pyridine system represents a privileged class of nitrogen- and oxygen-dense fused bicyclic heterocycles with broad utility in pharmaceutical and materials chemistry. Characterized by a pyridine ring fused with a 1,2,5-oxadiazole (furazan) moiety at the [b]-face, this scaffold exhibits unique electronic properties and hydrogen-bonding capabilities. Ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate serves as a synthetically versatile building block within this structural family, featuring an electron-donating amino group and an ester handle for further derivatization. Its core structure combines the metabolic stability of the aromatic system with sites for targeted functionalization, enabling rational drug design strategies focused on optimizing bioactivity and physicochemical properties. The molecular framework's compact rigidity facilitates precise three-dimensional interactions with biological targets, while the polarized furazan ring contributes to membrane permeability—a critical feature for central nervous system or intracellularly targeted therapeutics.
Ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate (Molecular Formula: C₉H₁₀N₄O₃; Molecular Weight: 222.2 g/mol) belongs to the broader class of [1,2,5]oxadiazolo[3,4-b]pyridines, which are defined by fusion between the 3,4-bonds of the oxadiazole ring and the b-edge of the pyridine ring. This specific compound features three critical substituents:
According to IUPAC heterocyclic nomenclature rules, numbering prioritizes the pyridine nitrogen as position 1, with the fused oxadiazole occupying positions 1a (bridgehead nitrogen), 2, and 3. The "oxadiazolo" prefix denotes the oxygen-containing ring, while the fusion descriptor [3,4-b] specifies the bond connectivity. This compound is also systematically classified as a furazano[3,4-b]pyridine derivative, reflecting the historical synonymy of 1,2,5-oxadiazole with "furazan." The ethyl ester functionalization provides a synthetic handle for amide formation or hydrolysis to carboxylic acid derivatives, while the amino group enables diazotization, acylation, or condensation reactions for further structural elaboration.
Table 1: Characteristic Identifiers for Ethyl 7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate
Property | Value | Source/Reference |
---|---|---|
CAS Registry Number | Not explicitly listed in sources | [2] |
Molecular Formula | C₉H₁₀N₄O₃ | [2] [3] |
Molecular Weight | 222.2 g/mol | [2] |
Purity Specification | Min. 95% | [2] |
Key Substituents | 7-Amino, 5-methyl, 6-ethoxycarbonyl | [1] [3] |
Table 2: Comparative Structural Features of Fused Bicyclic Heterocycles
Heterocyclic Core | Ring Fusion | Characteristic Atoms | Common Bioactive Derivatives |
---|---|---|---|
[1,2,5]Oxadiazolo[3,4-b]pyridine | Oxadiazole-Pyridine | N,O,N,N | Vasorelaxants, Mitochondrial uncouplers |
Pyrazolo[3,4-b]pyridine | Pyrazole-Pyridine | N,N,N | Kinase inhibitors, Anticancer agents |
[1,2,3]Triazolo[4,5-b]pyridine | Triazole-Pyridine | N,N,N | Antiviral agents, Fluorescent probes |
[1,2,5]Oxadiazolo[3,4-d]pyridazine | Oxadiazole-Pyridazine | N,O,N,N | High-energy materials |
The [1,2,5]oxadiazolo[3,4-b]pyridine scaffold demonstrates exceptional versatility in bioactive molecule design due to its balanced physiochemical properties and diverse interaction capabilities:
Table 3: Bioactive Derivatives Leveraging the Oxadiazolopyridine Core
Biological Activity | Structural Features | Key Findings | Reference |
---|---|---|---|
Vasorelaxant | 7-Amino-6-carboxylate derivatives | Potent relaxation of vascular smooth muscle; SAR established | [1] |
Mitochondrial Uncoupling | Hydroxy/amino-substituted oxadiazolopyrazines | EC₅₀ = 4.3 μM (L6 cells); improved liver exposure in NASH models | [5] |
Kinase Inhibition | Aniline-functionalized analogs | Enhanced selectivity profiles due to planar scaffold | [8] |
The chemistry of oxadiazole-fused heterocycles has evolved significantly from early synthetic methodologies to contemporary flow chemistry approaches:
Multi-step sequences requiring protecting groups and low-temperature reactions, resulting in sub-50% yields for target molecules [4]
Modern Continuous Flow Innovations (2020s):Breakthroughs in manufacturing emerged with continuous flow processes designed for improved safety and efficiency:
Anti-solvent crystallization for direct isolation (>95% purity) [4]
Evolution of Derivative Complexity:Synthetic advancements enabled increasingly complex bioactive derivatives:
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8